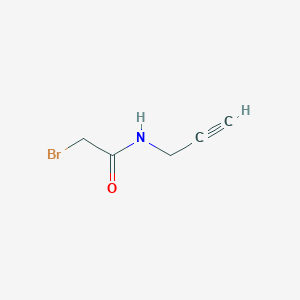

2-bromo-N-(prop-2-yn-1-yl)acetamide

CAS No.: 173208-24-7

Cat. No.: VC2035320

Molecular Formula: C5H6BrNO

Molecular Weight: 176.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173208-24-7 |

|---|---|

| Molecular Formula | C5H6BrNO |

| Molecular Weight | 176.01 g/mol |

| IUPAC Name | 2-bromo-N-prop-2-ynylacetamide |

| Standard InChI | InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

| Standard InChI Key | FDXPMNDORQBUDN-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)CBr |

| Canonical SMILES | C#CCNC(=O)CBr |

Introduction

Chemical Structure and Basic Properties

2-Bromo-N-(prop-2-yn-1-yl)acetamide, also known as N-propargyl bromoacetamide, is an acetamide derivative featuring a bromine atom attached to the alpha carbon of the acetamide group and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom . This compound is identified by the CAS number 173208-24-7 and possesses several key properties outlined in the table below :

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrNO |

| Molecular Weight | 176.01 g/mol |

| IUPAC Name | 2-bromo-N-prop-2-ynylacetamide |

| Standard InChI | InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

| Standard InChIKey | FDXPMNDORQBUDN-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)CBr |

| Physical Form | Solid |

The compound features three key functional groups that contribute to its chemical behavior: the acetamide group, the bromine atom, and the terminal alkyne. The acetamide portion can participate in hydrogen bonding, the bromine provides a site for nucleophilic substitution reactions, and the terminal alkyne offers opportunities for click chemistry and other alkyne-specific transformations.

Chemical Reactivity

The reactivity of 2-bromo-N-(prop-2-yn-1-yl)acetamide is influenced by its functional groups, which provide multiple sites for chemical transformations:

Bromine Reactivity

The bromine atom can participate in nucleophilic substitution reactions (SN2), making this compound valuable as an alkylating agent in organic synthesis. This reactivity is commonly exploited in the preparation of more complex molecules, where the bromine serves as a leaving group.

Alkyne Reactivity

The terminal alkyne group contributes significantly to the compound's potential for derivatization through:

-

Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

-

Sonogashira coupling reactions

-

Hydration reactions to form ketones

-

Cyclization reactions

Amide Functionality

The amide group can undergo various transformations:

-

Hydrolysis under acidic or basic conditions

-

Reduction to amines

-

Dehydration to nitriles

The combination of these reactive sites makes 2-bromo-N-(prop-2-yn-1-yl)acetamide a versatile building block for the synthesis of more complex structures.

Structural Analogs and Related Compounds

Several compounds bear structural similarities to 2-bromo-N-(prop-2-yn-1-yl)acetamide, each with unique properties and applications:

Alkene Analog

2-Bromo-N-(prop-2-EN-1-YL)acetamide (N-allyl-2-bromoacetamide, CAS: 126265-30-3) features a double bond instead of a triple bond in the side chain . This structural difference affects reactivity and potential applications:

-

The alkene is less rigid than the alkyne

-

It offers different cycloaddition chemistry

-

It participates in different types of polymerization reactions

Cyclic Analog

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide contains a tetrahydropyran ring instead of the propargyl group, resulting in different spatial arrangements and hydrogen bonding capabilities.

More Complex Derivatives

2-Bromo-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)acetamide and 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide represent more elaborate structural variations that incorporate additional functional groups, affecting solubility, reactivity, and potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume